Cas no 2305252-85-9 (Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6735338
- 2305252-85-9
- methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
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- Inchi: 1S/C11H12FNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3
- InChI Key: SKUOVMYIXOHOAR-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C2=C(C=1)CNCC2
Computed Properties
- Exact Mass: 209.08520679g/mol
- Monoisotopic Mass: 209.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6735338-0.05g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 0.05g |
$1247.0 | 2025-03-13 | |
| Enamine | EN300-6735338-0.1g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 0.1g |
$1307.0 | 2025-03-13 | |
| Enamine | EN300-6735338-0.25g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 0.25g |
$1366.0 | 2025-03-13 | |
| Enamine | EN300-6735338-0.5g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 0.5g |
$1426.0 | 2025-03-13 | |
| Enamine | EN300-6735338-1.0g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 1.0g |
$1485.0 | 2025-03-13 | |
| Enamine | EN300-6735338-2.5g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 2.5g |
$2912.0 | 2025-03-13 | |
| Enamine | EN300-6735338-5.0g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 5.0g |
$4309.0 | 2025-03-13 | |
| Enamine | EN300-6735338-10.0g |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |
2305252-85-9 | 95.0% | 10.0g |
$6390.0 | 2025-03-13 |
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 2305252-85-9): A Comprehensive Overview
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, identified by its CAS number 2305252-85-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural similarity to natural alkaloids and its potential applications in drug development. The presence of a fluoro substituent and a tetrahydroisoquinoline core makes it an intriguing candidate for further investigation.
The tetrahydroisoquinoline scaffold is a common motif in bioactive molecules, particularly in alkaloids that exhibit a wide range of pharmacological activities. Compounds containing this moiety have been extensively studied for their roles in neurological disorders, cardiovascular diseases, and cancer. The introduction of a fluorine atom at the 7-position of the tetrahydroisoquinoline ring enhances the metabolic stability and binding affinity of the molecule, making it a valuable scaffold for medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders. Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has shown promise as a potential therapeutic agent due to its ability to modulate neurotransmitter systems. Studies have indicated that this compound may interact with receptors and enzymes involved in the pathogenesis of conditions such as Parkinson's disease and Alzheimer's disease. The fluorine atom's electronic properties contribute to the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system therapies.
The carboxylate group at the 5-position of the molecule provides a site for further functionalization, allowing chemists to tailor its pharmacological properties. This versatility makes Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate a valuable building block for the synthesis of more complex derivatives. Researchers have explored various modifications to this core structure, aiming to enhance its efficacy and reduce potential side effects.
One of the most compelling aspects of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is its potential in oncology research. Preclinical studies have demonstrated that derivatives of tetrahydroisoquinoline can inhibit the growth of certain cancer cell lines by targeting specific signaling pathways. The fluorine substituent appears to enhance these effects by improving the compound's bioavailability and binding affinity to its biological targets. This has led to interest in developing fluorinated tetrahydroisoquinolines as novel anticancer agents.
The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves multi-step organic reactions that require careful optimization. The introduction of the fluoro group typically requires specialized techniques such as halogen exchange or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
In conclusion, Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 2305252-85-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing treatments for neurological disorders and cancer. Ongoing studies continue to explore its pharmacological properties and synthetic pathways, paving the way for new therapeutic interventions.
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